Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate
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Overview
Description
Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound with the molecular formula C20H22O3 It is a derivative of biphenyl, where a hexyl group is attached to the biphenyl structure through an oxyacetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of 4-hydroxybiphenyl with hexyl acetate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the biphenyl ring.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate can be compared with other similar compounds, such as:
Hexyl acetate: A simpler ester with similar solvent properties but lacking the biphenyl structure.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties, differing in its hydroxyl groups and hexyl chain position.
1-Hexanol: An alcohol with a hexyl chain, used as a solvent and in organic synthesis.
The uniqueness of Hexyl [([1,1’-biphenyl]-4-yl)oxy]acetate lies in its biphenyl core, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
54334-81-5 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
hexyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-15-22-20(21)16-23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3 |
InChI Key |
JHEHMYTVUUMBTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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